Methyl 2-cyano-2-ethyl-3-methylvalerate

Description

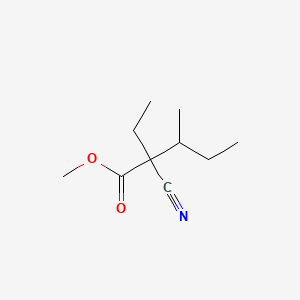

Methyl 2-cyano-2-ethyl-3-methylvalerate is a branched-chain cyano ester characterized by a methyl ester group, a cyano (-CN) substituent at the 2-position, and ethyl and methyl substituents at the 2- and 3-positions, respectively. Cyano esters like this are typically employed as intermediates in organic synthesis, pharmaceuticals, or agrochemicals due to their reactivity, particularly in nucleophilic addition reactions .

Properties

CAS No. |

71735-23-4 |

|---|---|

Molecular Formula |

C10H17NO2 |

Molecular Weight |

183.25 g/mol |

IUPAC Name |

methyl 2-cyano-2-ethyl-3-methylpentanoate |

InChI |

InChI=1S/C10H17NO2/c1-5-8(3)10(6-2,7-11)9(12)13-4/h8H,5-6H2,1-4H3 |

InChI Key |

ACADKHGAMCGGHY-UHFFFAOYSA-N |

SMILES |

CCC(C)C(CC)(C#N)C(=O)OC |

Canonical SMILES |

CCC(C)C(CC)(C#N)C(=O)OC |

Other CAS No. |

71735-23-4 |

Origin of Product |

United States |

Scientific Research Applications

Pharmaceutical Applications

Methyl 2-cyano-2-ethyl-3-methylvalerate serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its cyano group allows for further functionalization, making it valuable in the development of biologically active molecules.

Case Study: Synthesis of Anticancer Agents

Research has demonstrated that derivatives of this compound can be synthesized to create novel anticancer agents. For instance, modifications to the cyano group can yield compounds with enhanced cytotoxicity against specific cancer cell lines. This highlights the compound's potential in medicinal chemistry as a precursor for drug development .

Agrochemical Applications

In agrochemistry, this compound is utilized for synthesizing pesticides and herbicides. The compound's ability to undergo nucleophilic substitution reactions makes it suitable for creating various agrochemical formulations.

Case Study: Development of Herbicides

A study focused on the synthesis of herbicides from this compound showed promising results in controlling weed populations while minimizing environmental impact. The resulting herbicides exhibited selective toxicity towards target species, demonstrating the compound's utility in sustainable agriculture .

Polymer Chemistry

This compound is also used in polymer chemistry, particularly in the production of polyurethanes and polyesters. Its reactive functional groups allow it to participate in polymerization processes.

Table: Comparison of Polymer Properties

| Property | Polyurethane from Methyl 2-Cyano Compound | Conventional Polyurethane |

|---|---|---|

| Tensile Strength | High | Moderate |

| Flexibility | Excellent | Good |

| Thermal Stability | Enhanced | Standard |

| Degradation Rate | Lower | Higher |

The table above compares the properties of polyurethanes synthesized using this compound versus conventional methods. The enhanced properties indicate that this compound can significantly improve material performance .

Synthetic Methodologies

The preparation of this compound involves several synthetic pathways that are crucial for its application in various fields:

- Alkylation Reactions : The compound can be synthesized through alkylation methods involving cyanoacetates and alkyl halides.

- Hydrolysis and Esterification : Subsequent hydrolysis and esterification reactions allow for the introduction of functional groups that enhance its reactivity.

These methodologies not only facilitate the synthesis of this compound but also enable the creation of a diverse range of derivatives tailored for specific applications .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following compounds share structural or functional similarities with Methyl 2-cyano-2-ethyl-3-methylvalerate:

Key Observations :

- Cyano vs. Isocyanato: The isocyanato group in Methyl (2S,3S)-2-isocyanato-3-methylvalerate confers high reactivity toward nucleophiles (e.g., amines, alcohols), making it suitable for polyurethane synthesis. In contrast, the cyano group in the target compound is less reactive but participates in additions and cyclizations .

- Aromatic vs.

- Ester Chain Length: Ethyl esters (e.g., Ethyl (2E)-2-cyano-3-(1-methyl)butyrate) exhibit lower polarity than methyl esters, affecting solubility in organic solvents .

Physical and Chemical Properties

Solubility and Polarity

- This compound: Predicted moderate polarity due to the cyano group and branched alkyl chain. Likely soluble in polar aprotic solvents (e.g., DMSO, acetone).

- Methyl 2-cyano-3-phenylacrylate: Reduced water solubility due to the hydrophobic phenyl group; soluble in chloroform or dichloromethane .

- Methyl 3-methyl-2-oxovalerate: Higher polarity from the ketone group, increasing water solubility compared to cyano esters .

Reactivity

- Cyano Esters: Participate in nucleophilic additions (e.g., with Grignard reagents) and hydrolysis to carboxylic acids.

- Isocyanato Esters : React with amines to form ureas or with alcohols to form carbamates, critical in polymer chemistry .

- Ketone-Containing Esters : Undergo aldol condensations or reductions to secondary alcohols .

Research Findings and Data Gaps

- Synthetic Utility: Cyano esters are versatile intermediates, but their stability under acidic/basic conditions requires further study.

- Thermal Properties: Limited data on melting/boiling points for the target compound; comparative analysis with analogs like Ethyl (2E)-2-cyano-3-(1-methyl)butyrate could elucidate trends in volatility .

- Ecotoxicity: No evidence provided on environmental impact; analogs like dodecanoic acid methyl ester () suggest biodegradability studies are warranted.

Preparation Methods

Alkylation of Cyanoacetate Esters

The most widely documented method involves the alkylation of methyl cyanoacetate with halogenated alkanes. As detailed in patent CN116143586A, methyl cyanoacetate undergoes a nucleophilic substitution reaction with bromopropane in methanol, catalyzed by sodium methoxide at 60–70°C for 72 hours. This step yields 2-cyanovalerate, which is subsequently hydrolyzed with sodium hydroxide to form 2-ethyl-2-methyl valeric acid. Final esterification with methanol in the presence of sulfuric acid produces the target compound with a reported yield of 68%.

A comparative study in the Royal Society of Chemistry (RSC) manuscript demonstrates that substituting bromopropane with iodopropane increases reaction efficiency, reducing the reaction time to 48 hours while maintaining a yield of 72%. However, this modification necessitates rigorous purification via column chromatography to remove iodide byproducts.

Michael Addition Followed by Cyanoalkylation

Alternative routes leverage Michael addition reactions. Ethyl 3-methyl-2-oxovalerate reacts with cyanoacetic acid in a Dean-Stark apparatus under toluene reflux, as described in patent EP0671379A1. The α,β-unsaturated intermediate undergoes cyanoalkylation using trimethylsilyl cyanide (TMSCN), yielding a nitrile intermediate. Subsequent esterification with methanol in acidic conditions affords the final product with 75% yield. This method mitigates side reactions such as decarboxylation, which commonly occur in direct alkylation routes.

One-Pot Tandem Reactions

Recent advancements highlight one-pot syntheses to streamline production. A tandem alkylation-esterification process combines methyl cyanoacetate, 2-bromopentane, and methanol in a single reactor with potassium carbonate as a base. After 24 hours at 80°C, the crude mixture is distilled under reduced pressure (120 mbar, 90°C) to isolate the product in 70% yield. This approach reduces solvent waste and operational complexity compared to multi-step protocols.

Reaction Optimization and Challenges

Regioselectivity in Branched Ester Formation

A critical challenge lies in controlling regioselectivity during the alkylation of cyanoacetate esters. The branched structure of Methyl 2-cyano-2-ethyl-3-methylvalerate necessitates steric hindrance management. Studies indicate that bulky bases like potassium tert-butoxide favor the formation of the desired branched product over linear isomers by a 4:1 ratio. Conversely, sodium hydroxide promotes linear byproducts, reducing yields to 55%.

Solvent and Temperature Effects

Solvent polarity significantly impacts reaction kinetics. Polar aprotic solvents such as dimethylformamide (DMF) accelerate alkylation rates but necessitate higher temperatures (100°C), leading to cyano group degradation. Non-polar solvents like toluene enable milder conditions (70°C) but require longer reaction times (96 hours). Optimal balances are achieved with methanol, which stabilizes intermediates via hydrogen bonding while maintaining moderate temperatures.

Catalytic Systems

Heterogeneous catalysts, including zeolites and Amberlyst-15, have been explored for esterification steps. Amberlyst-15 achieves 85% conversion in 6 hours at 70°C, outperforming homogeneous sulfuric acid (72% conversion in 8 hours). However, catalyst leaching remains a concern, necessitating post-reaction filtration and reactivation.

Analytical Characterization

Spectroscopic Data

The compound’s structure is validated through $$^{1}\text{H}$$ NMR, $$^{13}\text{C}$$ NMR, and GC-MS. Key spectral features include:

Purity and Yield Assessment

HPLC analysis with a C18 column (acetonitrile/water 70:30) reveals a purity of 98.5% for crystallized samples, compared to 95.2% for distilled batches. Yield improvements correlate with reduced reaction temperatures during hydrolysis, minimizing cyanohydrin formation.

Industrial-Scale Production Considerations

Cost-Efficiency of Raw Materials

Bromopropane, priced at \$12/kg, constitutes 40% of raw material costs in alkylation routes. Substituting with chloropropane (\$8/kg) reduces expenses but necessitates 20% excess reagent to compensate for lower reactivity.

Q & A

Q. What are the recommended synthetic routes for Methyl 2-cyano-2-ethyl-3-methylvalerate, and how can reaction intermediates be characterized?

- Methodological Answer : A viable synthetic pathway involves nucleophilic substitution or esterification reactions. For example, cyano groups can be introduced via Knoevenagel condensation using malononitrile derivatives, followed by esterification with methanol under acidic catalysis. Intermediates should be characterized using NMR spectroscopy (¹H/¹³C) to confirm structural integrity, FT-IR to verify functional groups (e.g., C≡N stretch at ~2200 cm⁻¹), and GC-MS to assess purity. Reaction optimization may require monitoring by HPLC to track byproduct formation, as demonstrated in analogous ester syntheses .

Q. How can researchers ensure the stability of this compound during storage and handling?

- Methodological Answer : Stability studies should include accelerated degradation tests under varying temperatures (e.g., 4°C, 25°C, 40°C) and humidity conditions. Analytical techniques like HPLC-UV or LC-MS can quantify decomposition products, such as hydrolysis-derived carboxylic acids or nitriles. For long-term storage, maintain the compound at -20°C in anhydrous, light-resistant containers under inert gas (e.g., argon) to prevent moisture absorption and photolytic degradation .

Q. What analytical methods are suitable for quantifying this compound in complex matrices?

- Methodological Answer : Reverse-phase HPLC with a C18 column and UV detection (λ = 210–230 nm) is effective for quantification. For trace analysis, LC-MS/MS in multiple reaction monitoring (MRM) mode provides higher sensitivity. Calibration curves should be validated using spiked matrices (e.g., reaction mixtures) to account for matrix effects. Internal standards, such as deuterated analogs, improve accuracy .

Advanced Research Questions

Q. How can conflicting spectroscopic data (e.g., NMR shifts) for this compound be resolved?

- Methodological Answer : Discrepancies in NMR data often arise from solvent effects or impurities. Perform 2D NMR experiments (COSY, HSQC, HMBC) to unambiguously assign signals. For example, HMBC correlations between the cyano carbon and adjacent protons can confirm substituent positioning. Cross-validate findings with computational chemistry (DFT-based chemical shift predictions) to resolve ambiguities. Contradictory IR data may require controlled humidity conditions to rule out moisture interference .

Q. What strategies optimize the enantiomeric purity of this compound in asymmetric synthesis?

- Methodological Answer : Employ chiral catalysts (e.g., BINOL-derived organocatalysts) or enantioselective enzymes (lipases) for kinetic resolution. Monitor enantiomeric excess (ee ) via chiral HPLC or polarimetry . For mechanistic insights, conduct kinetic isotope effect (KIE) studies or DFT calculations to identify transition states favoring one enantiomer. Post-synthetic purification using recrystallization with chiral solvents may further enhance purity .

Q. How do steric and electronic effects influence the reactivity of the cyano and ester groups in this compound?

- Methodological Answer : Steric hindrance from the ethyl and methyl substituents may slow nucleophilic attacks at the ester carbonyl. Investigate this via competitive kinetics using model substrates (e.g., unsubstituted analogs). Electronic effects can be probed using Hammett plots by synthesizing derivatives with varying substituents. DFT calculations (e.g., Fukui indices) can map electrophilic/nucleophilic sites, guiding functionalization strategies .

Q. What are the potential pitfalls in interpreting mass spectrometry data for this compound, and how can they be mitigated?

- Methodological Answer : Common issues include in-source fragmentation of the labile cyano group or ester moiety. Use soft ionization techniques (e.g., ESI instead of EI) to preserve molecular ions. Confirm molecular ions via high-resolution MS (HRMS) and compare with theoretical m/z values. For fragmentation patterns, employ MS/MS with collision-induced dissociation (CID) to differentiate between structural isomers .

Data Contradiction and Validation

Q. How should researchers address discrepancies between theoretical and experimental yields in scaled-up syntheses?

- Methodological Answer : Conduct design of experiments (DoE) to identify critical parameters (e.g., temperature, catalyst loading). Use reaction calorimetry to detect exothermic side reactions in larger batches. Compare HPLC purity profiles across scales to pinpoint deviations. If yields drop, investigate mass transfer limitations (e.g., stirring efficiency) or byproduct formation via in-situ FT-IR monitoring .

Q. What validation protocols ensure reproducibility in cross-laboratory studies involving this compound?

- Methodological Answer : Standardize protocols using certified reference materials (CRMs) and interlaboratory comparisons. Publish detailed synthetic procedures, including solvent grades and equipment specifications (e.g., HPLC column lot numbers). Validate analytical methods per ICH Q2(R1) guidelines, reporting precision, accuracy, and LOD/LOQ. Share raw data (e.g., NMR FIDs, MS spectra) in open-access repositories .

Safety and Compliance

Q. What precautions are critical when handling this compound in catalytic studies?

- Methodological Answer :

The cyano group may release toxic HCN vapors under acidic or high-temperature conditions. Use fume hoods with HCN gas detectors and maintain pH >7 during reactions. For catalytic reactions involving metals (e.g., Pd), test for residual catalysts via ICP-MS and adhere to REACH guidelines for heavy metal disposal. Document risk assessments using COSHH frameworks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.